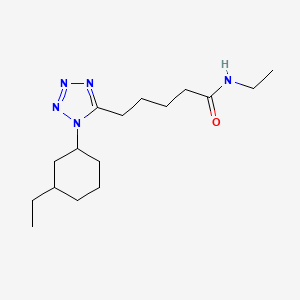
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry and material science. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide typically involves the reaction of cyclohexylamine with diethylamine and a suitable tetrazole precursor. One common method is the cycloaddition reaction of sodium azide with nitriles in the presence of a catalyst such as zinc chloride or iodine . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst such as zinc chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-1H-tetrazole-5-thiol: A similar compound with a thiol group instead of the diethylamino group.
N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole: Another tetrazole derivative with a different substituent on the tetrazole ring.
Uniqueness
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and diethylamino groups enhances its lipophilicity and potential for bioisosteric replacement, making it a valuable compound for drug design and material science .
Properties
CAS No. |
80472-82-8 |
|---|---|
Molecular Formula |
C16H29N5O |
Molecular Weight |
307.43 g/mol |
IUPAC Name |
N-ethyl-5-[1-(3-ethylcyclohexyl)tetrazol-5-yl]pentanamide |
InChI |
InChI=1S/C16H29N5O/c1-3-13-8-7-9-14(12-13)21-15(18-19-20-21)10-5-6-11-16(22)17-4-2/h13-14H,3-12H2,1-2H3,(H,17,22) |
InChI Key |
VDZAMAJQDOCZHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)N2C(=NN=N2)CCCCC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















